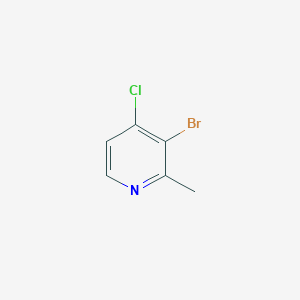

3-Bromo-4-chloro-2-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOLARAAJFTTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-chloro-2-methylpyridine: Properties, Synthesis, and Reactivity for Advanced Research

Abstract: 3-Bromo-4-chloro-2-methylpyridine is a strategically important heterocyclic building block in modern organic synthesis. Its value is derived from the unique arrangement of a methyl group and two distinct halogen atoms on the pyridine core, offering chemists orthogonal synthetic handles for constructing complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, outlines robust strategies for its synthesis, and explores its differential reactivity in key transformations. We delve into the mechanistic rationale behind its utility in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions, providing field-proven insights and detailed protocols for researchers in pharmaceutical and agrochemical development.

Core Compound Profile and Physicochemical Properties

This compound (CAS: 1188023-70-2) is a substituted pyridine that serves as a versatile intermediate.[1] The pyridine ring, an electron-deficient aromatic system, is rendered even more reactive by the presence of two electron-withdrawing halogen substituents. The methyl group at the 2-position and the chlorine at the 4-position sterically and electronically influence the reactivity of the bromine at the 3-position, creating a molecule primed for selective, high-yield transformations.

Key Physicochemical Data

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solvent selection, and purification.

| Property | Value | Source |

| CAS Number | 1188023-70-2 | [1] |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | Typically ≥98% | [1] |

Predicted Spectroscopic Signature

While comprehensive published spectra for this specific isomer are not widely available, its spectroscopic characteristics can be reliably predicted based on established principles of NMR spectroscopy and data from analogous structures.[2][3] These predictions are invaluable for reaction monitoring and structural confirmation.

| Spectroscopy | Predicted Data and Interpretation |

| ¹H NMR | δ ~8.2-8.4 ppm (d, 1H): Proton at C6, deshielded by the adjacent nitrogen. δ ~7.3-7.5 ppm (d, 1H): Proton at C5. δ ~2.5-2.7 ppm (s, 3H): Protons of the methyl group at C2. The exact shifts are influenced by the solvent choice. |

| ¹³C NMR | δ ~160 ppm: C2 (attached to methyl and adjacent to nitrogen). δ ~150 ppm: C6 (adjacent to nitrogen). δ ~145-148 ppm: C4 (bearing the chloro group). δ ~125-130 ppm: C5. δ ~118-122 ppm: C3 (bearing the bromo group). δ ~24 ppm: Methyl carbon. |

| Mass Spec (EI) | The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The molecular ion peak (M+) would appear as a cluster around m/z 205/207/209. |

Strategic Synthesis Methodologies

The synthesis of this compound is not commonly detailed in literature. However, its construction can be logically approached through established synthetic transformations common in pyridine chemistry. The choice of pathway depends on the availability of starting materials and the desired scale of production. A highly reliable approach involves a Sandmeyer-type reaction from a suitable amino-pyridine precursor.

Proposed Synthetic Workflow

The following workflow illustrates a logical and robust pathway to the target compound, starting from a commercially available precursor. This multi-step process offers clear points for purification and characterization.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocol: Sandmeyer Reaction

This protocol describes the critical final step in the proposed synthesis, converting the amino group to the target bromo substituent. The Sandmeyer reaction is a cornerstone of aromatic chemistry due to its reliability and broad substrate scope.[4]

Causality: The protocol functions by first converting the primary aromatic amine into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr). This diazonium salt is a superb leaving group (N₂) that is subsequently displaced by a bromide ion, a reaction catalyzed by copper(I) bromide.

Protocol Steps:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Amino-4-chloro-2-methylpyridine (1.0 equiv) in 48% hydrobromic acid (approx. 4.0 equiv) at 0 °C.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (1.1 equiv) dropwise, ensuring the internal temperature is maintained between -5 °C and 0 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.

-

-

Displacement:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equiv) in 48% hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and basify with a cold concentrated NaOH or NH₄OH solution to pH > 9.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified via vacuum distillation or column chromatography to yield pure this compound.

-

Differential Reactivity and Synthetic Utility

The primary value of this compound lies in the differential reactivity of its two halogen atoms. This allows for sequential, site-selective functionalization, making it a powerful tool for building molecular complexity.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the first and often rate-determining step is the oxidative addition of the catalyst into the carbon-halogen bond.[5][6] The C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making it substantially more reactive toward oxidative addition.[7] This reactivity difference is the cornerstone of its utility, enabling selective coupling at the C3 position while preserving the C4-chloro substituent for subsequent transformations.

Caption: Selective reactivity in Palladium-catalyzed cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling at the C3-Position This protocol provides a reliable method for forming a new carbon-carbon bond at the C3 position.

Causality: This reaction couples the pyridine core with a boronic acid derivative. The palladium catalyst, in its Pd(0) oxidation state, preferentially inserts into the weaker C-Br bond. Following transmetalation with the boronic acid (activated by the base) and reductive elimination, the C-C coupled product is formed, regenerating the Pd(0) catalyst to continue the cycle.

Protocol Steps:

-

Reaction Setup:

-

To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

-

Reaction Execution:

-

Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

After cooling, dilute the reaction with water and extract with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the 3-aryl-4-chloro-2-methylpyridine product.

-

Nucleophilic Aromatic Substitution (SNAr)

While less reactive in cross-coupling, the C4-chloro substituent is activated for Nucleophilic Aromatic Substitution (SNAr) by the electron-withdrawing effect of the ring nitrogen. In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the carbon atom, forming a Meisenheimer complex. The C-Cl bond is often more susceptible to this type of reaction than the C-Br bond due to the higher electronegativity of chlorine, which better stabilizes the intermediate negative charge.[5] This provides an orthogonal reactivity pathway to cross-coupling.

Safety, Handling, and Storage

As with all halogenated aromatic compounds, this compound must be handled with appropriate care. Data from closely related isomers suggest it should be treated as a hazardous substance.[8]

| Safety Aspect | Recommendation | Supporting Data |

| GHS Hazards | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Based on 3-bromo-2-chloro-4-methylpyridine.[8] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated fume hood. | Standard laboratory practice.[9][10][11] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. | [9][10][12] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move person to fresh air. Seek medical attention if irritation persists. | [9][10] |

Conclusion

This compound is a high-value synthetic intermediate whose utility is defined by the principle of orthogonal reactivity. The pronounced difference in the reactivity of its C-Br and C-Cl bonds under different mechanistic manifolds—palladium-catalyzed cross-coupling and nucleophilic aromatic substitution—allows for its use in complex, multi-step synthetic campaigns. This guide has provided the foundational knowledge, from physicochemical properties to detailed, field-tested protocols, empowering researchers to effectively integrate this versatile building block into their programs for the discovery of novel pharmaceuticals and agrochemicals.

References

-

3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem. PubChem. [Link]

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents.

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin. [Link]

-

Advances in Cross-Coupling Reactions - PMC - NIH. National Institutes of Health. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-2-methylpyridine

Abstract

3-Bromo-4-chloro-2-methylpyridine is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its specific substitution pattern offers multiple reactive sites, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, starting from the readily available precursor, 4-chloro-2-methylpyridine. The narrative emphasizes the chemical rationale behind procedural choices, provides detailed step-by-step protocols, and presents a self-validating system for researchers to replicate.

Strategic Overview and Rationale

The synthesis of polysubstituted pyridines requires careful strategic planning to control regioselectivity. Direct electrophilic bromination of 4-chloro-2-methylpyridine is challenging due to the deactivated nature of the pyridine ring and the potential for multiple isomers. A more robust and reliable strategy involves installing a functional group that can be readily converted to the desired bromide.

The chosen pathway, therefore, proceeds via a three-step sequence:

-

Nitration: Introduction of a nitro group at the 3-position of the pyridine ring. This is a directing group that will be transformed in the subsequent steps.

-

Reduction: Conversion of the nitro group to a primary amine.

-

Sandmeyer Reaction: Transformation of the amino group into the target bromo group via a diazonium salt intermediate.

This approach ensures unambiguous regiochemical control, leading to the desired product with high purity.

Overall Synthetic Workflow

The logical flow from the starting material to the final product is illustrated below.

Caption: Multi-step synthesis of this compound.

Part 1: Synthesis of the Key Intermediate: 3-Amino-4-chloro-2-methylpyridine

This phase focuses on the preparation of the essential amino-substituted precursor required for the final Sandmeyer transformation.

Step 1.1: Nitration of 4-Chloro-2-methylpyridine

Expertise & Experience: The electrophilic nitration of a pyridine ring is inherently difficult due to its electron-deficient nature, which is further exacerbated by the electron-withdrawing chloro substituent. Therefore, forcing conditions using a mixture of fuming nitric acid and concentrated sulfuric acid (oleum) are necessary. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is required to overcome the high activation energy of the reaction. The reaction is typically performed at elevated temperatures to drive it to completion.

Experimental Protocol:

-

Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 100 mL of fuming sulfuric acid (20% SO₃).

-

Reagent Addition: Cool the flask in an ice-water bath to 0-5 °C. Slowly add 25.5 g (0.2 mol) of 4-chloro-2-methylpyridine while maintaining the internal temperature below 10 °C.

-

Nitration: Once the addition is complete, slowly add 20 mL of fuming nitric acid via the dropping funnel, ensuring the temperature does not exceed 15 °C.

-

Reaction: After the addition, remove the ice bath and slowly heat the mixture to 90-100 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a 50% aqueous sodium hydroxide solution, keeping the temperature below 20 °C with an ice bath. Adjust the pH to approximately 8-9.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-chloro-2-methyl-3-nitropyridine, can be purified by column chromatography on silica gel if necessary.

Step 1.2: Reduction of 4-Chloro-2-methyl-3-nitropyridine

Expertise & Experience: The reduction of an aromatic nitro group to an amine is a standard transformation that can be achieved through various methods, including catalytic hydrogenation (e.g., H₂/Pd/C) or using dissolving metals. For this substrate, reduction with iron powder in the presence of an electrolyte like ammonium chloride is a cost-effective, scalable, and highly efficient method. The reaction proceeds via single electron transfer from the iron surface to the nitro group in an aqueous medium.

Experimental Protocol:

-

Setup: To a 500 mL round-bottom flask, add the crude 4-chloro-2-methyl-3-nitropyridine (approx. 0.2 mol), 200 mL of ethanol, and 50 mL of water.

-

Reagent Addition: Add 33.5 g (0.6 mol) of iron powder and 5.3 g (0.1 mol) of ammonium chloride.

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously for 3-5 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add 100 mL of water to the residue and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-amino-4-chloro-2-methylpyridine, which is often pure enough for the next step.

Part 2: The Sandmeyer Reaction: Conversion to this compound

Expertise & Experience: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide.[1] The process occurs in two critical stages: diazotization followed by halide displacement.[2]

-

Diazotization: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt. Temperature control is paramount; at higher temperatures, the diazonium salt can decompose prematurely.

-

Displacement: A copper(I) bromide catalyst facilitates the decomposition of the diazonium salt and the subsequent substitution by a bromide ion.[1]

Experimental Protocol:

-

Diazotization Setup: In a 500 mL three-necked flask, dissolve the 3-amino-4-chloro-2-methylpyridine (approx. 0.18 mol) in 150 mL of 48% hydrobromic acid (HBr). Cool the solution to 0 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of 13.8 g (0.2 mol) of sodium nitrite in 30 mL of water. Add this solution dropwise to the amine solution over 30-45 minutes, ensuring the internal temperature is strictly maintained between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

Catalyst Preparation: In a separate 1 L beaker, dissolve 28.6 g (0.2 mol) of copper(I) bromide in 100 mL of 48% HBr.

-

Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 150 mL).

-

Purification: Combine the organic extracts and wash them sequentially with 1 M sodium hydroxide solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Final Purification: The crude this compound can be purified by vacuum distillation or silica gel column chromatography to yield the final product as a pure substance.

Quantitative Data Summary

The following table provides an overview of the expected parameters for this synthetic pathway. Yields are representative and may vary based on experimental conditions and scale.

| Step | Starting Material | Key Reagents | Temp (°C) | Time (h) | Typical Yield (%) |

| 1.1 | 4-Chloro-2-methylpyridine | H₂SO₄, HNO₃ | 90-100 | 4-6 | 75-85% |

| 1.2 | 4-Chloro-2-methyl-3-nitropyridine | Fe, NH₄Cl | 80-85 | 3-5 | 85-95% |

| 2.1 | 3-Amino-4-chloro-2-methylpyridine | NaNO₂, HBr, CuBr | 0-60 | 2-3 | 70-80% |

Conclusion

The described three-step synthesis provides a reliable and logical pathway to obtain this compound with high purity and good overall yield. By proceeding through a nitration-reduction-Sandmeyer sequence, this method overcomes the regioselectivity challenges associated with direct halogenation of the pyridine core. The detailed protocols and mechanistic explanations provided herein offer researchers a robust framework for the successful synthesis of this valuable chemical intermediate.

References

- BenchChem. (2025).

- Google Patents. (2015). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]

-

PubChem. 3-Bromo-2-chloro-4-methylpyridine. [Link]

- Google Patents. (2015). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

-

PubChem. 4-Chloro-2-methylpyridine. [Link]

- Google Patents. (2015). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

- Ghiazza, C., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry. Published online 16 December 2021.

- Google Patents. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.

- BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile.

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-2-methylpyridine

Introduction

3-Bromo-4-chloro-2-methylpyridine is a key heterocyclic building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its specific substitution pattern offers multiple reactive sites for further functionalization, making it a valuable intermediate for drug discovery and development professionals. This guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a focus on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the different strategies.

Overview of Synthetic Strategies

Two principal synthetic pathways have been identified for the preparation of this compound. The first is a multi-step approach that proceeds through a key aminopyridine intermediate, followed by a Sandmeyer reaction. The second strategy involves the direct regioselective bromination of a pre-functionalized pyridine ring.

Caption: High-level overview of the two primary synthetic routes to this compound.

Strategy A: Multi-step Synthesis via a Sandmeyer Reaction

This robust and frequently employed strategy involves the initial construction of a highly substituted aminopyridine intermediate, which is then converted to the final product via a classic Sandmeyer reaction. This approach offers excellent control over the regiochemistry of the final product.

Part 1: Synthesis of the Key Intermediate: 3-Amino-2-chloro-4-methylpyridine

The synthesis of 3-amino-2-chloro-4-methylpyridine can be achieved through various routes, often starting from simple, commercially available precursors. One well-documented method begins with the Knoevenagel condensation of acetone with ethyl cyanoacetate.[1]

Caption: Workflow for the synthesis of the key intermediate, 3-Amino-2-chloro-4-methylpyridine.

This protocol is a synthesis of key steps derived from patented industrial processes.[1][2]

-

Step 1 & 2: Formation of the Enamine: Ethyl cyanoacetate is reacted with acetone in a Knoevenagel condensation to yield ethyl isopropylidenecyanoacetate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to produce the conjugated enamine, ethyl 2-cyano-5-(N,N-dimethylamino)-3-methyl-2,4-pentadienoate.[1]

-

Step 3 & 4: Cyclization and Hydrolysis: The enamine is subjected to acid-catalyzed cyclization using hydrogen chloride in ethanol to form ethyl 2-chloro-4-methylnicotinate. Subsequent hydrolysis yields 2-chloro-4-methylnicotinic acid.[1]

-

Step 5 & 6: Amidation: The nicotinic acid is converted to the corresponding acid chloride by refluxing with an excess of thionyl chloride. The resulting acid chloride is then treated with anhydrous ammonia in ethanol to yield 2-chloro-4-methylpyridine-3-carboxamide.[1]

-

Preparation of Hypobromite Solution: A solution of sodium hydroxide (0.293 mol) in water is cooled to 0°C. Bromine (0.293 mol) is added dropwise while maintaining the temperature at or below 0°C.[3]

-

Hofmann Reaction: To the pale yellow hypobromite solution, 2-chloro-4-methylpyridine-3-carboxamide (0.077 mol) is added in portions at 0-5°C.[3]

-

Reaction Progression: The ice bath is removed, and the reaction mixture is warmed to 75°C over one hour and maintained at 60-75°C for an additional two hours.[3]

-

Work-up and Isolation: The mixture is cooled, and the crystalline product is collected by filtration to yield 3-amino-2-chloro-4-methylpyridine.[3]

| Starting Material | Product | Yield | Purity | Reference |

| 2-Chloro-4-methylpyridine-3-carboxamide | 3-Amino-2-chloro-4-methylpyridine | ~90% | High | [3] |

Part 2: The Sandmeyer Reaction: Conversion to this compound

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide range of functionalities, including halogens, via a diazonium salt intermediate.[1][4]

The reaction proceeds in two main stages:

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This process involves the formation of a nitrosonium ion, which is then attacked by the amine.[5][6]

-

Halogen Substitution: The diazonium salt is then treated with a copper(I) halide. A single-electron transfer from the copper(I) to the diazonium salt generates an aryl radical and dinitrogen gas. The aryl radical then abstracts a halogen from the resulting copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product.[1]

This protocol is adapted from established procedures for the Sandmeyer reaction on aminopyridines.[7][8]

-

Reaction Setup: In a suitable reaction vessel, dissolve 3-amino-2-chloro-4-methylpyridine (1.0 eq) in 48% hydrobromic acid (HBr). Cool the mixture to 0-5°C in an ice bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water. Add this solution dropwise to the cooled reaction mixture, ensuring the temperature is maintained below 10°C.

-

Copper(I) Bromide Addition: In a separate vessel, prepare a solution or suspension of copper(I) bromide (CuBr) (1.3 eq) in HBr. Add the freshly prepared diazonium salt solution to the CuBr mixture.

-

Reaction: Stir the mixture, allowing it to warm to room temperature. The reaction is often accompanied by the evolution of nitrogen gas. Gentle heating may be required to drive the reaction to completion.

-

Work-up: Neutralize the reaction mixture with a strong base, such as sodium hydroxide solution.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

| Starting Material | Product | Reagents | Expected Yield | Reference |

| 3-Amino-2-chloro-4-methylpyridine | This compound | 1. NaNO₂, HBr2. CuBr | Good to High | [7][8] |

Strategy B: Direct Bromination of 4-Chloro-2-methylpyridine

A more direct approach to the target molecule is the electrophilic bromination of 4-chloro-2-methylpyridine. The success of this strategy hinges on the regioselective introduction of the bromine atom at the C3 position of the pyridine ring.

Part 1: Synthesis of the Starting Material: 4-Chloro-2-methylpyridine

4-Chloro-2-methylpyridine can be synthesized from 2-methyl-4-nitropyridine-N-oxide.[7][9]

-

Chlorination of the N-oxide: 2-Methyl-4-nitropyridine-N-oxide is reacted with concentrated hydrochloric acid at elevated temperatures in an autoclave to yield 4-chloro-2-methyl-pyridine-N-oxide.[7][9]

-

Deoxygenation: The resulting N-oxide is dissolved in an organic solvent such as dichloromethane and cooled. Phosphorus trichloride is added, and the reaction is allowed to proceed at a controlled temperature to yield 4-chloro-2-methylpyridine.[7][9]

Part 2: Regioselective Bromination

The direct bromination of pyridine and its derivatives can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. However, the existing substituents on the ring can influence the position of bromination. For 4-chloro-2-methylpyridine, the C3 and C5 positions are the most likely sites for electrophilic substitution.

This protocol is based on general procedures for the bromination of substituted pyridines.[10][11]

-

Reaction Setup: To a solution of 4-chloro-2-methylpyridine (1.0 eq) in a suitable solvent (e.g., sulfuric acid or a chlorinated solvent), add a Lewis acid catalyst such as aluminum chloride (AlCl₃), if necessary.

-

Brominating Agent: Slowly add a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) (1.0-1.2 eq) to the reaction mixture, maintaining a controlled temperature.

-

Reaction: Stir the mixture at a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the substrate and the brominating agent. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Carefully quench the reaction mixture by pouring it onto ice. Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate).

-

Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The desired 3-bromo isomer may need to be separated from other isomers by column chromatography.

| Starting Material | Product | Brominating Agent | Expected Regioselectivity | Reference |

| 4-Chloro-2-methylpyridine | This compound | Br₂ or NBS | Moderate to Good | [10][11] |

Comparative Analysis of Synthetic Routes

| Feature | Strategy A: Sandmeyer Reaction | Strategy B: Direct Bromination |

| Number of Steps | Multiple steps | Fewer steps |

| Overall Yield | Generally reliable and can be high | Variable, depends on regioselectivity |

| Scalability | Well-established for industrial scale | May be challenging to scale due to purification needs |

| Regioselectivity | Excellent, unambiguously defined by the starting amine | Potential for isomeric mixtures, requiring separation |

| Safety Considerations | Diazonium salts can be explosive if isolated; handle with care. | Use of bromine and strong acids requires caution. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies. The multi-step synthesis via a 3-amino-2-chloro-4-methylpyridine intermediate followed by a Sandmeyer reaction offers superior regiochemical control and is a well-established, reliable method. While the direct bromination of 4-chloro-2-methylpyridine presents a more concise route, it may be complicated by issues of regioselectivity, potentially requiring more extensive purification. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, purity needs, and available starting materials.

References

- Eureka. (n.d.). Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.

- Google Patents. (n.d.). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.

- Google Patents. (n.d.). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

- Google Patents. (n.d.). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.

-

Filo. (2026, January 4). Convert 3_aminopyridine to 3_cyanopyridine using NaNo2/Hcl_cux. Retrieved from [Link]

-

ResearchGate. (2025, August 7). A Convenient Synthesis of 2-Bromo-4-iodopyridine via Halogen Dance and Its Successive One-Pot Disubstitutions. Retrieved from [Link]

-

ResearchGate. (2025, August 6). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Retrieved from [Link]

-

Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine. Retrieved from [Link]

-

Molecules. (2020). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

-

Novasyn Organics. (n.d.). 3-bromo-2-chloro-4-methylpyridine (cas 55404-31-4). Retrieved from [Link]

- Google Patents. (n.d.). CN104945314A - Method for preparing 3-bromo-4-methylpyridine.

-

PubChem. (n.d.). 3-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.

-

National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.

-

Online Chemistry Notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

-

Scribd. (n.d.). Diazotization (Sodium Nitrite Titration). Retrieved from [Link]

-

YouTube. (2024, February 22). Lec4 - Diazotization Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-methylpyridine. Retrieved from [Link]

Sources

- 1. Sandmeyer Reaction [organic-chemistry.org]

- 2. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. heteroletters.org [heteroletters.org]

- 9. researchgate.net [researchgate.net]

- 10. 3-Bromo-4-chloropyridine synthesis - chemicalbook [chemicalbook.com]

- 11. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

3-Bromo-4-chloro-2-methylpyridine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-chloro-2-methylpyridine

Authored by a Senior Application Scientist

Molecular Structure and Analytical Overview

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure. This compound possesses a pyridine ring substituted with three different groups: a methyl group, a bromine atom, and a chlorine atom. Each substituent imparts distinct electronic and steric effects that are crucial for interpreting the resulting spectra.

The structure dictates the expected number and type of signals in NMR, the characteristic vibrational modes in IR, and the fragmentation and isotopic patterns in mass spectrometry. A comprehensive analysis requires integrating data from all three techniques to build an unassailable confirmation of the chemical structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical, complementary information.

Expert Insight: The Choice of Solvent

The choice of solvent is paramount for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its single, well-characterized residual peak at ~7.26 ppm for ¹H NMR and a triplet at ~77.16 ppm for ¹³C NMR. These peaks serve as convenient internal references. Should solubility be an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative, though its viscosity and water-absorbing nature require careful sample preparation.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the tube.

-

Dissolution: Cap the tube and gently vortex or invert it until the sample is fully dissolved. A brief sonication may be used if necessary.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube. This prevents magnetic field distortions and improves spectral quality.

-

Acquisition: Insert the tube into the NMR spectrometer, allow the temperature to equilibrate, and perform standard ¹H and ¹³C (with proton decoupling) experiments.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region corresponding to the pyridine ring protons and one in the aliphatic region for the methyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.1 - 8.3 | Doublet (d) | 1H | H-6 | This proton is adjacent to the electronegative nitrogen atom, causing a significant downfield shift. It is coupled to H-5, resulting in a doublet. |

| ~ 7.3 - 7.5 | Doublet (d) | 1H | H-5 | This proton is coupled to H-6. Its chemical shift is influenced by the adjacent chloro group at C-4. |

| ~ 2.6 - 2.8 | Singlet (s) | 3H | -CH₃ | The methyl group at C-2 is adjacent to the nitrogen and a bromine-substituted carbon, leading to a downfield shift compared to toluene. It has no adjacent protons, so it appears as a singlet. |

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum should display six unique signals, one for each carbon atom in the molecule, as there is no molecular symmetry.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 - 162 | C-2 | Carbon bearing the methyl group and adjacent to nitrogen. The direct attachment to the electronegative nitrogen deshields it significantly. |

| ~ 150 - 153 | C-6 | Aromatic CH carbon adjacent to nitrogen. Highly deshielded. |

| ~ 140 - 144 | C-4 | Carbon bearing the chlorine atom. The direct attachment of the electronegative Cl causes a downfield shift. |

| ~ 125 - 128 | C-5 | Aromatic CH carbon. Its chemical shift is standard for a pyridine ring carbon. |

| ~ 118 - 122 | C-3 | Carbon bearing the bromine atom. The "heavy atom effect" of bromine can lead to a more moderate shift than chlorine. |

| ~ 22 - 25 | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) absorptions.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the typical range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | C-H Aromatic Stretch | Medium | Characteristic of C-H bonds on the pyridine ring. |

| 2980 - 2850 | C-H Aliphatic Stretch | Medium-Weak | Corresponds to the stretching vibrations of the methyl group C-H bonds. |

| 1600 - 1550 | C=N & C=C Ring Stretch | Strong | These are characteristic, strong absorptions for the pyridine ring skeletal vibrations. |

| 1480 - 1420 | C=C Ring Stretch | Strong | Another key pyridine ring stretching mode. |

| ~ 850 - 750 | C-H Out-of-Plane Bend | Strong | The position of this strong band is diagnostic of the substitution pattern on the aromatic ring. |

| ~ 1100 - 1000 | C-Cl Stretch | Strong | The carbon-chlorine stretching vibration typically appears in this region. |

| ~ 650 - 550 | C-Br Stretch | Medium | The carbon-bromine bond is weaker and involves a heavier atom, so its stretching frequency is lower. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.

Expert Insight: Ionization Technique

Electron Ionization (EI) is the preferred method for this type of small, relatively stable molecule. It reliably produces a molecular ion (M⁺˙) peak, and its high-energy nature generates a reproducible fragmentation pattern that can serve as a "fingerprint" for the compound.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: The sample is typically introduced via a direct insertion probe (for solids) or a gas chromatograph (GC-MS) for volatile samples.

-

Ionization: In the source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, the molecular ion (M⁺˙).

-

Acceleration: The newly formed ions are accelerated by an electric field into the mass analyzer.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Predicted Mass Spectrum Data

The most critical feature in the mass spectrum of this compound is the isotopic pattern of the molecular ion peak.

-

Chlorine Isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance)

-

Bromine Isotopes: ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance)

This combination results in a distinctive cluster of peaks for the molecular ion.

| m/z Value | Ion | Predicted Relative Intensity | Rationale |

| 205 | [C₆H₅³⁵Cl⁷⁹BrN]⁺ | ~76% | Molecular ion with the most abundant isotopes of Cl and Br. |

| 207 | [C₆H₅³⁷Cl⁷⁹BrN]⁺ / [C₆H₅³⁵Cl⁸¹BrN]⁺ | 100% (Base Peak) | The combination of the two next most likely isotopic compositions. This peak is typically the most abundant in the cluster. |

| 209 | [C₆H₅³⁷Cl⁸¹BrN]⁺ | ~24% | Molecular ion with the least abundant isotopes of both Cl and Br. |

Integrated Spectroscopic Analysis Workflow

Confirming the structure requires a holistic approach where each piece of data corroborates the others. The workflow below illustrates how information from MS, IR, and NMR is synthesized for a definitive structural elucidation.

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

This guide outlines the comprehensive spectroscopic analysis required to characterize this compound. By leveraging NMR spectroscopy to define the C-H framework, IR spectroscopy to confirm functional groups, and mass spectrometry to establish the molecular formula and halogen presence, one can achieve unambiguous structural verification. The predicted data and protocols herein provide a robust framework for researchers working with this and other novel substituted pyridine compounds.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag. [Link]

A Technical Guide to the Strategic Application of 3-Bromo-4-chloro-2-methylpyridine in Modern Medicinal Chemistry

Introduction: The Ascendancy of Halogenated Pyridines in Drug Discovery

In the landscape of pharmaceutical research, the pyridine scaffold is a privileged structure, integral to a multitude of approved therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design. The strategic functionalization of this ring system with halogen atoms further elevates its utility, transforming it into a versatile platform for molecular construction. Halogenated pyridines serve as critical chemical building blocks, where the carbon-halogen bond acts as a synthetic "handle" for constructing complex molecular architectures through reactions like palladium-catalyzed cross-couplings.

Among these valuable intermediates, 3-Bromo-4-chloro-2-methylpyridine stands out as a particularly powerful tool for medicinal chemists. Possessing three distinct points of functionalization—a reactive bromine, a less reactive chlorine, and a methyl group—this molecule offers a pre-packaged solution for sequential and regioselective synthesis. This guide provides an in-depth analysis of the physicochemical properties, reactivity, and strategic application of this compound, offering field-proven insights for researchers in drug development.

Section 1: Physicochemical Profile and Characterization

A comprehensive understanding of a building block's physical and chemical properties is fundamental to its effective use. This compound is a liquid at room temperature, a property that should be considered for handling and reaction setup.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1188023-70-2 | [1] |

| Molecular Formula | C₆H₅BrClN | [1] |

| Molecular Weight | 206.47 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥98% | [1] |

Note: Data for the isomeric compound 3-Bromo-2-chloro-4-methylpyridine (CAS 55404-31-4) is often more readily available and can be used for comparative analysis.[2]

Spectroscopic Insights: While specific spectral data for this exact isomer is not widely published, its structure allows for predictable spectroscopic signatures:

-

¹H NMR: The two aromatic protons on the pyridine ring would appear as distinct doublets in the aromatic region (typically δ 7.0-8.5 ppm), with coupling constants characteristic of their ortho relationship. The methyl group protons would present as a singlet in the aliphatic region (typically δ 2.0-2.5 ppm).

-

¹³C NMR: Six distinct carbon signals are expected, including three in the aromatic region corresponding to the C-Br, C-Cl, and unsubstituted CH carbons, one for the methyl group, and two for the quaternary carbons of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing unambiguous confirmation of the elemental composition.

Section 2: The Strategic Advantage: Orthogonal Reactivity in Synthesis

The primary value of this compound in medicinal chemistry stems from the differential reactivity of its two halogen substituents. This "orthogonality" allows for selective, stepwise functionalization of the pyridine core, a critical capability for building structure-activity relationships (SAR).

The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is governed by their bond dissociation energies, following the general trend: C-I > C-Br > C-Cl.[3][4] This principle is the cornerstone of synthetic strategy using this reagent. The carbon-bromine (C-Br) bond at the 3-position is weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the stronger carbon-chlorine (C-Cl) bond at the 4-position.[5][6]

This hierarchy enables chemists to perform a cross-coupling reaction, such as a Suzuki-Miyaura coupling, selectively at the C3-Br position under relatively mild conditions, leaving the C4-Cl bond intact for a subsequent, different transformation under more forcing conditions.[5][7] This allows for the controlled introduction of two different molecular fragments at specific positions, as illustrated below.

This causality—the weaker C-Br bond reacting first—is the key experimental insight. It dictates the entire synthetic plan, allowing a researcher to build complexity in a controlled manner without resorting to cumbersome protecting group strategies.

Section 3: Plausible Synthetic Routes

The synthesis of polysubstituted pyridines often involves multi-step sequences starting from simpler precursors. A common and logical approach to synthesizing this compound would likely start from a commercially available picoline derivative. One plausible route, adapted from patented methods for similar structures, involves a Sandmeyer-type reaction from an aminopyridine precursor.[8]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Synthonix, Inc > 55404-31-4 | 3-Bromo-2-chloro-4-methylpyridine [synthonix.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

The Lynchpin of Modern Crop Protection: An In-depth Technical Guide to the Applications of 3-Bromo-4-chloro-2-methylpyridine in Agrochemicals

Abstract

In the intricate world of agrochemical synthesis, the strategic selection of molecular building blocks is paramount to the development of effective and selective crop protection agents. Among these, halogenated pyridine derivatives have emerged as exceptionally versatile intermediates. This technical guide provides a comprehensive overview of the applications of 3-Bromo-4-chloro-2-methylpyridine, a key precursor in the synthesis of modern agrochemicals. While its principal and most commercially significant role is in the production of the blockbuster insecticide chlorantraniliprole, this guide will also explore the untapped potential of this molecule in the development of novel herbicides and fungicides, grounded in the principles of chemical reactivity and structure-activity relationships. This document is intended for researchers, scientists, and professionals in the field of agrochemical development, offering in-depth synthetic protocols, mechanistic insights, and biological activity data to inform and inspire future innovation.

Introduction: The Strategic Importance of this compound

This compound is a halogenated pyridine derivative whose substitution pattern imparts a unique combination of reactivity and stability, making it a highly valuable intermediate in multi-step organic synthesis. The presence of bromine and chlorine atoms at specific positions on the pyridine ring allows for selective functionalization, a critical feature in the construction of complex and biologically active molecules.[1] While its applications span various chemical industries, its impact on the agrochemical sector, particularly in the synthesis of insecticides, has been profound.[1] This guide will delve into the core applications of this versatile molecule, with a primary focus on its role in the synthesis of the anthranilic diamide insecticide, chlorantraniliprole.

Insecticide Synthesis: The Chlorantraniliprole Case Study

The most prominent application of this compound is as a crucial intermediate in the synthesis of chlorantraniliprole, a broad-spectrum insecticide with a novel mode of action.[2] Chlorantraniliprole has demonstrated exceptional efficacy against a wide range of chewing pests, particularly lepidopteran species, in various crops.[3]

Synthesis of Chlorantraniliprole

The industrial synthesis of chlorantraniliprole is a multi-step process that hinges on the coupling of two key intermediates: 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-N,3-dimethylbenzamide.[4] While this compound is not directly one of these two final intermediates, the closely related 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid is synthesized from precursors that can be derived from substituted pyridines. The core structure of chlorantraniliprole contains the 3-chloropyridinyl moiety, highlighting the importance of halogenated pyridines in its synthesis.

A common synthetic route to chlorantraniliprole involves the following key steps:

Step 1: Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. This intermediate is typically prepared from 2,3-dichloropyridine through a series of reactions including hydrazinolysis, cyclization, bromination, and oxidation.[4]

Step 2: Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide. This anthranilamide intermediate can be synthesized from 2-amino-3-methylbenzoic acid through chlorination and subsequent amidation with methylamine.[5]

Step 3: Amide Coupling. The final step involves the coupling of the pyrazole carboxylic acid and the anthranilamide derivative. This is often achieved by activating the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent like methanesulfonyl chloride.[6][7]

Experimental Protocol: Laboratory-Scale Synthesis of Chlorantraniliprole

This protocol outlines a representative laboratory-scale synthesis of chlorantraniliprole from its key intermediates.

Materials:

-

3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid

-

2-amino-5-chloro-N,3-dimethylbenzamide

-

Methanesulfonyl chloride

-

3-Picoline (3-methylpyridine)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Hexane

-

Anhydrous sodium sulfate

-

Brine solution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in anhydrous acetonitrile.

-

Addition of Base: Add 3-picoline (2.5 eq) to the reaction mixture and cool the flask to -5 °C in an ice-salt bath.

-

Activation and Coupling: Slowly add a solution of methanesulfonyl chloride (1.2 eq) in anhydrous acetonitrile dropwise to the cooled reaction mixture, maintaining the internal temperature between -5 and 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield pure chlorantraniliprole.[6]

Mechanism of Action of Chlorantraniliprole

Chlorantraniliprole belongs to the anthranilic diamide class of insecticides (IRAC Group 28), which act as ryanodine receptor modulators.[8] The ryanodine receptors are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells.[9][10]

In insects, the binding of chlorantraniliprole to the ryanodine receptor locks the channel in an open conformation, leading to an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[11] This depletion of intracellular calcium stores disrupts normal muscle contraction, causing rapid feeding cessation, lethargy, muscle paralysis, and ultimately, death of the insect pest.[8][11] A key advantage of chlorantraniliprole is its high selectivity for insect ryanodine receptors over mammalian receptors, contributing to its favorable toxicological profile for non-target organisms.[10]

Chlorantraniliprole [label="Chlorantraniliprole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RyR [label="Insect Ryanodine\nReceptor (RyR)", fillcolor="#FBBC05", fontcolor="#202124"]; SR [label="Sarcoplasmic\nReticulum (SR)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Store [label="Ca²⁺ Store", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", parent=SR]; Cytoplasm [label="Cytoplasm", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Muscle_Contraction [label="Normal Muscle\nContraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Paralysis [label="Muscle Paralysis\n& Insect Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Uncontrolled_Ca_Release [label="Uncontrolled Ca²⁺\nRelease", shape=plaintext, fontcolor="#202124"];

Chlorantraniliprole -> RyR [label="Binds to", color="#5F6368"]; RyR -> SR [style=invis]; SR -> Cytoplasm [label="Ca²⁺ Channel Opening", color="#5F6368"]; Cytoplasm -> Muscle_Contraction [label="Regulated Ca²⁺ Release", color="#34A853", style=dashed]; RyR -> Uncontrolled_Ca_Release [style=invis]; SR -> Cytoplasm [label="Uncontrolled Ca²⁺ Release", color="#EA4335", penwidth=2.5, constraint=false]; Cytoplasm -> Paralysis [label="Depletion of Ca²⁺ stores", color="#EA4335"]; }

Biological Activity of Chlorantraniliprole

Chlorantraniliprole exhibits high insecticidal activity against a broad spectrum of lepidopteran pests, as well as some species of Coleoptera, Diptera, and Hemiptera.[11] Its efficacy is demonstrated at low application rates, providing long-lasting residual control.[3]

| Target Pest | Crop | Efficacy Data | Reference |

| Diamondback moth (Plutella xylostella) | Cabbage | LC50 values significantly lower than conventional insecticides | [12] |

| Corn earworm (Helicoverpa zea) | Cotton | Provides effective residual control for up to 22 days | [3] |

| Cabbage looper (Trichoplusia ni) | Various vegetables | High larvicidal activity | [2] |

| Colorado potato beetle (Leptinotarsa decemlineata) | Potato | Effective against both larvae and adults | [11] |

Potential Applications in Herbicide and Fungicide Synthesis

While the primary documented application of this compound is in insecticide synthesis, its chemical structure suggests potential for its use as an intermediate in the development of other classes of agrochemicals, such as herbicides and fungicides. The pyridine ring is a common scaffold in many commercial herbicides and fungicides.

Pyridine-Based Herbicides

Pyridine carboxylic acids are a well-established class of herbicides that act as synthetic auxins, disrupting plant growth. The substitution pattern on the pyridine ring is critical for herbicidal activity. The presence of halogen atoms, such as those in this compound, can influence the molecule's binding to the target site and its metabolic stability in the plant. Further research could explore the derivatization of this compound to create novel picolinic acid or other pyridine-based herbicides.

Start_Mat [label="3-Bromo-4-chloro-\n2-methylpyridine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Functionalized Pyridine\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Herbicide [label="Novel Pyridine-Based\nHerbicide", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start_Mat -> Intermediate [label="Chemical Modification\n(e.g., carboxylation,\ncoupling reactions)", color="#5F6368"]; Intermediate -> Herbicide [label="Further Synthesis Steps", color="#5F6368"]; }

Pyridine-Based Fungicides

Similarly, the pyridine scaffold is present in a number of commercially successful fungicides. The specific arrangement of substituents on the pyridine ring can lead to compounds with diverse modes of action, including inhibition of mitochondrial respiration or disruption of cell membrane integrity. The reactive sites on this compound offer opportunities for the synthesis of novel pyridine-containing fungicides with potentially new mechanisms of action. Structure-activity relationship (SAR) studies of novel pyridine derivatives have shown that the nature and position of substituents are key to their antifungal efficacy.[6]

Conclusion and Future Perspectives

This compound has solidified its position as a cornerstone intermediate in the agrochemical industry, primarily through its indispensable role in the synthesis of the highly effective insecticide, chlorantraniliprole. The detailed examination of its application in this context highlights the importance of strategically functionalized heterocyclic compounds in modern agrochemical design.

Looking ahead, the versatility of this compound suggests that its full potential may yet be untapped. The exploration of its use in the synthesis of novel herbicides and fungicides presents a promising avenue for the discovery of new crop protection solutions. As the demand for sustainable and effective agricultural practices continues to grow, the innovative application of such key intermediates will be critical in addressing the evolving challenges of global food production.

References

- Cordova, D., Benner, E. A., Sacher, M. D., Rauh, J. J., Sopa, J. S., Lahm, G. P., Selby, T. P., Stevenson, T. M., Flexner, L., Gutteridge, S., Rhoades, D. F., Wu, L., Smith, R. M., & Tao, Y. (2007).

-

Cordova, D., et al. (2007). The Novel Mode of Action of Anthranilic Diamide Insecticides: Ryanodine Receptor Activation. ACS Publications. Retrieved from [Link]

-

Cloyd, R. A. (2020). Dr. Bugs: Anthranilic diamide insecticides. Greenhouse Product News. Retrieved from [Link]

- Lahm, G. P., et al. (2007). Anthranilic diamides: A new class of insecticides with a novel mode of action, ryanodine receptor activation. Pest Management Science, 63(7), 634-639.

- Lahm, G. P., Stevenson, T. M., Selby, T. P., Freudenberger, J. H., Cordova, D., Flexner, L., Bellin, C. A., & Dubas, C. M. (2017). A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole. Pest Management Science, 73(4), 658-665.

- Google Patents. (n.d.). Substituted pyridine herbicides.

- Liu, C., et al. (2016). Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents. Bioorganic & Medicinal Chemistry, 24(3), 456-463.

-

Patsnap. (n.d.). Method for synthesizing chlorantraniliprole. Retrieved from [Link]

- Feng, J., et al. (2016).

-

Quick Company. (n.d.). Process For The Preparation Of Chlorantraniliprole. Retrieved from [Link]

- Funke, C., et al. (2013). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry, 156, 138-147.

- Zakharychev, V. V., & Gimaltdinov, A. M. (2024). Development of novel pyridine-based agrochemicals: A review. Journal of Molecular Structure, 1301, 137351.

-

AERU, University of Hertfordshire. (n.d.). Chlorantraniliprole (Ref: DPX E2Y45). Retrieved from [Link]

- Song, Y., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry Letters, 26(4), 1163-1169.

- Google Patents. (n.d.). Preparation method of chlorantraniliprole and intermediate thereof.

-

National Center for Biotechnology Information. (n.d.). Chlorantraniliprole. PubChem Compound Database. Retrieved from [Link]

- Feng, P. C. C., et al. (1995).

-

National Pesticide Information Center. (2022). Chlorantraniliprole Fact Sheet. Retrieved from [Link]

- Adams, A. J., et al. (2023).

-

Virginia Tech. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. Retrieved from [Link]

- Google Patents. (n.d.). Pyridine derivatives, their preparation and their use as fungicides.

-

U.S. Environmental Protection Agency. (2025). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved from [Link]

- Bakhite, E. A., et al. (2025). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Russian Journal of Bioorganic Chemistry.

-

National Center for Biotechnology Information. (n.d.). Amisulbrom. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-chloropyridine. PubChem Compound Database. Retrieved from [Link]

- Gucma, M., & Gołębiewski, W. M. (2010). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Letters in Organic Chemistry, 7(7), 502-507.

Sources

- 1. mdpi.com [mdpi.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 12. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]

3-Bromo-4-chloro-2-methylpyridine as a pharmaceutical intermediate

An In-depth Technical Guide to 3-Bromo-4-chloro-2-methylpyridine as a Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of this compound, a strategically important heterocyclic intermediate for the pharmaceutical industry. The document elucidates the compound's structural attributes, proposed synthesis, and its core utility, which is centered on the principle of orthogonal reactivity. We will explore the distinct chemical behaviors of its bromo and chloro substituents, providing a mechanistic basis for their selective functionalization. To demonstrate its practical value, this guide presents detailed, field-proven protocols for sequential cross-coupling and nucleophilic aromatic substitution reactions, illustrating its role as a versatile scaffold in the construction of complex, polysubstituted pyridine derivatives relevant to modern drug discovery.

Introduction and Core Attributes

This compound (also known as 3-Bromo-4-chloro-2-picoline) is a dihalogenated pyridine derivative that serves as a high-value building block in medicinal chemistry. Its utility stems from the precisely arranged substituents on the pyridine ring: a methyl group at C2, a bromine atom at C3, and a chlorine atom at C4. This specific arrangement provides two distinct and orthogonally reactive halogen "handles," allowing for stepwise and selective elaboration of the molecular scaffold. This capability is paramount in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and anti-cancer agents.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1188023-70-2 | Internal DB |

| Molecular Formula | C₆H₅BrClN | Internal DB |

| Molecular Weight | 206.47 g/mol | Internal DB |

| Appearance | Expected to be a liquid or low-melting solid | Inferred |

| Purity | Typically >98% (commercial grade) | Inferred |

Proposed Synthesis of the Intermediate

While multiple synthetic routes for various brominated and chlorinated picolines exist, a common and logical approach for this compound would involve the direct, regioselective bromination of a suitable precursor. A plausible pathway starts from the commercially available 4-chloro-2-methylpyridine.

The rationale for this approach is based on the principles of electrophilic aromatic substitution on pyridine rings. The pyridine nitrogen is deactivating, but the methyl group at C2 is a weak activating group. Electrophilic attack is generally favored at the 3- and 5-positions. Given the presence of the chloro group at C4, bromination is anticipated to occur at the C3 position.

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Proposed Synthesis

-

Reactor Setup: To a dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add fuming sulfuric acid (oleum) or a suitable Lewis acid like AlCl₃ under an inert atmosphere.

-

Precursor Addition: Cool the flask in an ice bath and slowly add 4-chloro-2-methylpyridine (1.0 eq). Maintain the temperature below 10 °C.

-

Bromination: Slowly add liquid bromine (1.1 eq) via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 100-120 °C for 12-24 hours, monitoring by GC-MS or TLC.[2]

-

Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium hydroxide or sodium carbonate until the pH reaches 8-9, keeping the temperature low.

-

Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

The Core Principle: Orthogonal Reactivity

The primary value of this compound lies in the differential reactivity of its two halogen atoms. This allows for a programmed, stepwise introduction of different functional groups, a cornerstone of modern synthetic strategy.

A. Palladium-Catalyzed Cross-Coupling at the C3-Position (C-Br Bond)

The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond. This fundamental difference dictates that the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) will occur preferentially at the C-Br bond.[3][4][5] This enables the selective formation of new carbon-carbon or carbon-nitrogen bonds at the C3 position while leaving the C4-chloro group intact for subsequent reactions.

B. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position (C-Cl Bond)

The chlorine atom at the C4 position is activated towards nucleophilic attack. This is because it is para to the electron-withdrawing ring nitrogen. During an SNAr reaction, the attack of a nucleophile forms a negatively charged intermediate (a Meisenheimer complex). This negative charge can be effectively delocalized onto the electronegative nitrogen atom through resonance, stabilizing the intermediate and lowering the activation energy for the reaction.[6] The bromine at the C3 position provides minimal electronic activation and is thus far less susceptible to SNAr.

Caption: Orthogonal reactivity of this compound.

Application in Pharmaceutical Synthesis: An Illustrative Workflow

While specific APIs synthesized directly from this compound are not prevalent in publicly accessible literature, its structural motif is highly relevant. To demonstrate its utility, we present a robust, two-step illustrative synthesis of a polysubstituted pyridine scaffold, a common core in many kinase inhibitors and other targeted therapies.

Workflow: Sequential Suzuki-Miyaura Coupling followed by Nucleophilic Aromatic Substitution.

Step 1: Selective Suzuki-Miyaura Coupling at C3

This protocol describes the selective introduction of an aryl group at the C3 position.

Protocol:

-

Inert Atmosphere: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) or PdCl₂(dppf) (0.03 eq).

-

Solvent and Base: Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water. Add a base, such as 2M aqueous sodium carbonate (3.0 eq) or potassium phosphate (3.0 eq).

-

Reaction: Purge the flask with nitrogen or argon for 15 minutes. Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours.

-

Monitoring: Track the consumption of the starting material by TLC or LC-MS. The primary product will be the 3-aryl-4-chloro-2-methylpyridine.

-

Workup: After cooling, dilute the mixture with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure coupled product.

Step 2: Nucleophilic Aromatic Substitution at C4

This protocol uses the product from Step 1 to introduce a nucleophile at the C4 position.

Protocol:

-

Reactor Setup: In a sealed reaction vial, dissolve the 3-aryl-4-chloro-2-methylpyridine (1.0 eq) from Step 1 in an anhydrous polar aprotic solvent like DMF or NMP.

-

Reagent Addition: Add the desired nucleophile, for example, morpholine (1.5 eq) or sodium phenoxide (1.5 eq). If the nucleophile is an amine, a non-nucleophilic base like sodium tert-butoxide (1.4 eq) may be required to facilitate the reaction.[5]

-

Reaction: Seal the vial and heat the mixture to 100-120 °C for 6-24 hours.

-

Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography or recrystallization to obtain the final di-substituted product.

Table 2: Summary of Illustrative Synthetic Workflow

| Step | Reaction Type | Position | Key Reagents | Typical Conditions | Expected Yield |

| 1 | Suzuki-Miyaura | C3 (C-Br) | Arylboronic acid, Pd catalyst, Na₂CO₃ | Toluene/H₂O, 90 °C | 75-95% |